3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE
Overview
Description
3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE: is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized through various reactions to introduce the benzoyl and fluorophenoxyethyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluorophenoxyethyl group .
Chemical Reactions Analysis
Types of Reactions: 3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the benzoyl group can produce benzyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development .
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The benzoyl and fluorophenoxyethyl groups can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 1-BENZOYL-4-[2-(3-FLUOROPHENOXY)ETHYL]PIPERIDINE
- 4-((4-[2-(4-FLUOROPHENOXY)ETHYL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-2-YL)CARBONYL)MORPHOLINE
Comparison: Compared to similar compounds, 3-BENZOYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific substitution pattern on the indole core. This unique structure can result in different chemical reactivity and biological activity profiles. For example, the presence of the fluorophenoxyethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy .
Properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h1-13,16H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBHRWQCKXFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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